furan-2,5-dione;(Z)-4-methoxy-4-oxobut-2-enoic acid;styrene
Overview
Description
furan-2,5-dione;(Z)-4-methoxy-4-oxobut-2-enoic acid;styrene is a complex polymer that combines the properties of its constituent monomers. This compound is known for its versatility and is used in various industrial and scientific applications. It is a copolymer formed from the polymerization of 2-butenedioic acid (2Z)-, 1-methyl ester, ethenylbenzene, and 2,5-furandione.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furan-2,5-dione;(Z)-4-methoxy-4-oxobut-2-enoic acid;styrene typically involves free radical polymerization. The reaction is initiated by a free radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), under controlled temperature conditions. The monomers are mixed in a solvent, and the initiator is added to start the polymerization process. The reaction is usually carried out at temperatures ranging from 60°C to 80°C.
Industrial Production Methods
In industrial settings, the production of this polymer is scaled up using continuous polymerization processes. The monomers are fed into a reactor where they undergo polymerization in the presence of a free radical initiator. The reaction conditions are carefully controlled to ensure consistent polymer quality. The resulting polymer is then purified and processed into the desired form, such as pellets or powders, for various applications.
Chemical Reactions Analysis
Types of Reactions
furan-2,5-dione;(Z)-4-methoxy-4-oxobut-2-enoic acid;styrene undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The polymer can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 are used in anhydrous conditions to prevent unwanted side reactions.
Substitution: Substitution reactions often require catalysts and specific reaction conditions, such as elevated temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
furan-2,5-dione;(Z)-4-methoxy-4-oxobut-2-enoic acid;styrene has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in targeted drug delivery and as a component in biodegradable implants.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent mechanical properties and chemical resistance.
Mechanism of Action
The mechanism of action of furan-2,5-dione;(Z)-4-methoxy-4-oxobut-2-enoic acid;styrene involves its interaction with various molecular targets. The polymer’s functional groups can interact with biological molecules, leading to specific effects. For example, in drug delivery systems, the polymer can encapsulate drugs and release them in a controlled manner. The pathways involved in these interactions depend on the specific application and the nature of the polymer’s functional groups.
Comparison with Similar Compounds
Similar Compounds
Styrene-maleic anhydride copolymer: Similar in structure but lacks the 2-butenedioic acid (2Z)-, 1-methyl ester component.
Poly(styrene-co-maleic anhydride): Another similar copolymer with different monomer ratios and properties.
Uniqueness
furan-2,5-dione;(Z)-4-methoxy-4-oxobut-2-enoic acid;styrene is unique due to its specific combination of monomers, which imparts distinct mechanical and chemical properties. This uniqueness makes it suitable for specialized applications where other polymers may not perform as well.
Properties
IUPAC Name |
furan-2,5-dione;(Z)-4-methoxy-4-oxobut-2-enoic acid;styrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8.C5H6O4.C4H2O3/c1-2-8-6-4-3-5-7-8;1-9-5(8)3-2-4(6)7;5-3-1-2-4(6)7-3/h2-7H,1H2;2-3H,1H3,(H,6,7);1-2H/b;3-2-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCBAPXXHQDEER-PMOSZIESSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC(=O)O.C=CC1=CC=CC=C1.C1=CC(=O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C\C(=O)O.C=CC1=CC=CC=C1.C1=CC(=O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
31959-78-1 | |
Record name | 2-Butenedioic acid (2Z)-, 1-methyl ester, polymer with ethenylbenzene and 2,5-furandione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31959-78-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
332.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31959-78-1, 38054-42-1 | |
Record name | 2-Butenedioic acid (2Z)-, 1-methyl ester, polymer with ethenylbenzene and 2,5-furandione | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Butenedioic acid (2Z)-, 1-methyl ester, polymer with ethenylbenzene and 2,5-furandione, sodium salt | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Butenedioic acid (2Z)-, 1-methyl ester, polymer with ethenylbenzene and 2,5-furandione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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